molecular formula C11H8F3N5O2S B2729619 3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 339019-97-5

3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine

Cat. No. B2729619
CAS RN: 339019-97-5
M. Wt: 331.27
InChI Key: USBQJYCSTQYURU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a trifluoro-3-butenyl group (a four-carbon chain with a double bond and three fluorine atoms). It also contains a nitro group (NO2) and a sulfanyl group (SH) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and triazole rings, the introduction of the nitro and sulfanyl groups, and the attachment of the trifluoro-3-butenyl group . The exact methods would depend on the specific reactions used and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and triazole rings, the nitro and sulfanyl groups, and the trifluoro-3-butenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the nitro group, for example, could make the compound reactive towards certain reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .

Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds containing similar functional groups, like nitro, pyridine, and sulfanyl groups, are frequently explored for their reactivity and potential in synthesizing novel chemical entities. For example, the synthesis of complex nickel(II) complexes involving nitrophenyl groups showcases the reactivity of such moieties under coordination chemistry scenarios (Hörner et al., 2002). These reactions are critical for developing new materials with potential applications in catalysis, molecular recognition, and as components of electronic devices.

Materials Science

In the realm of materials science, compounds with sulfanyl groups combined with aromatic systems, such as pyridines, are investigated for their utility in creating advanced materials. For instance, transparent polyimides synthesized from thiophenyl-substituted benzidines, which bear structural resemblance in terms of aromaticity and functionality, exhibit high refractive indices and low birefringence, alongside excellent thermomechanical stabilities (Tapaswi et al., 2015). These properties are desirable for applications in optoelectronics, including displays and photovoltaic cells.

Pharmacological Research

Although explicit exclusion was requested for drug use, dosage, and side effects, it's worth noting that the structural motifs present in the compound are often explored in medicinal chemistry for their biological activities. Such investigations, while not directly related to the compound, underline the importance of these chemical structures in designing molecules with potential therapeutic benefits.

Environmental and Green Chemistry

Research into the synthesis and application of complex molecules also touches on aspects of environmental sustainability and green chemistry principles. For example, the development of methods for preparing certain pyridine derivatives emphasizes the need for environmentally benign processes and the reduction of hazardous waste (Gilbile et al., 2017). These considerations are crucial for the chemical industry's move towards more sustainable practices.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile and reactive compound, it could pose risks if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, its physical and chemical properties, and its potential uses. This could include exploring its potential applications in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

3-nitro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O2S/c12-7(9(13)14)3-5-22-11-16-6-18(17-11)10-8(19(20)21)2-1-4-15-10/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBQJYCSTQYURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)SCCC(=C(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine

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